molecular formula C5H7BrN2 B1279377 1-(2-bromoethyl)-1H-imidazole CAS No. 94614-83-2

1-(2-bromoethyl)-1H-imidazole

Cat. No.: B1279377
CAS No.: 94614-83-2
M. Wt: 175.03 g/mol
InChI Key: LKUVBYVPXLUHPM-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromoethyl group attached to the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to remove the bromoethyl group, yielding imidazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted imidazoles.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of imidazole derivatives without the bromoethyl group.

Scientific Research Applications

1-(2-Bromoethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-1H-imidazole involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins. This alkylation can lead to changes in the structure and function of these molecules, which is the basis for its potential use in medicinal chemistry.

Comparison with Similar Compounds

    2-(2-Bromoethyl)-1,3-dioxolane: Another bromoethyl compound used in organic synthesis.

    1-(2-Bromoethyl)naphthalene: Utilized in research for its applications in Western blotting and immunoprecipitation.

Uniqueness: 1-(2-Bromoethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. The presence of the bromoethyl group further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-(2-bromoethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUVBYVPXLUHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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